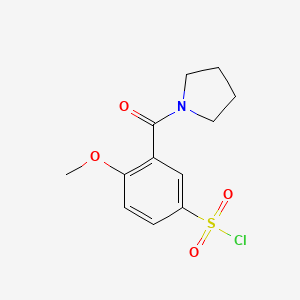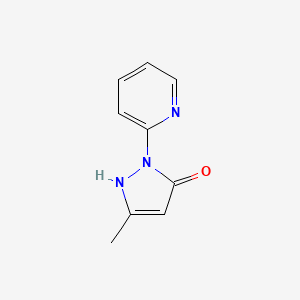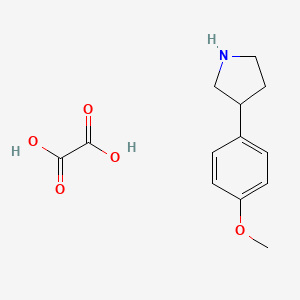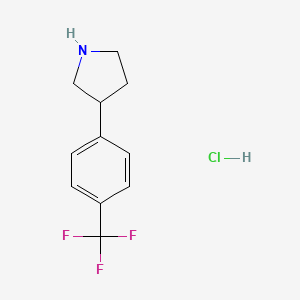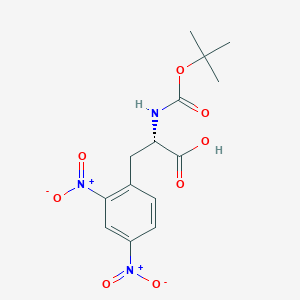
Boc-2,4-Dinitro-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-2,4-Dinitro-L-phenylalanine, also known as N-α-(t-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and two nitro groups at the 2 and 4 positions of the phenyl ring. This compound is primarily used in peptide synthesis and as a building block in organic chemistry.
作用機序
Target of Action
Boc-2,4-Dinitro-L-phenylalanine is a derivative of the amino acid L-phenylalanine
Mode of Action
The mode of action of this compound involves a series of chemical transformations. The first step is the nitration of L-phenylalanine, using urea nitrate (UN)/H2SO4 as a nitrating reagent, to give 2,4-dinitro-L-phenylalanine . This is followed by an intramolecular nitro amination of 2,4-dinitro-L-phenylalanine, which results in the formation of (S)-6-nitro-indoline-2-carboxylic acid .
Result of Action
The result of the action of this compound is the formation of (S)-indoline-2-carboxylic acid . This compound is obtained in high yield and enantiomeric excess (ee) by one-pot transformation of (S)-6-nitroindoline-2-carboxylic acid .
Action Environment
The action of this compound is influenced by the chemical environment in which it is present. For instance, the yield of the reaction can be affected by the presence of other substances, the pH of the solution, and the temperature . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2,4-Dinitro-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Nitration of the Phenyl Ring: The protected phenylalanine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反応の分析
Types of Reactions: Boc-2,4-Dinitro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like tin(II) chloride in hydrochloric acid.
Major Products:
Amino Derivatives: Reduction of the nitro groups yields amino derivatives of this compound.
Substituted Phenylalanine Derivatives: Nucleophilic substitution reactions result in various substituted phenylalanine derivatives.
科学的研究の応用
Boc-2,4-Dinitro-L-phenylalanine is widely used in scientific research, including:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in studying biological processes.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and as a precursor for drug candidates
類似化合物との比較
Boc-4-nitro-L-phenylalanine: Similar in structure but with only one nitro group at the 4 position.
Boc-3,5-dinitro-L-phenylalanine: Similar but with nitro groups at the 3 and 5 positions of the phenyl ring.
Uniqueness: Boc-2,4-Dinitro-L-phenylalanine is unique due to the specific positioning of the nitro groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in synthetic chemistry and peptide synthesis.
特性
IUPAC Name |
(2S)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMEPHYMTWCEW-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590420 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176509-56-0 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

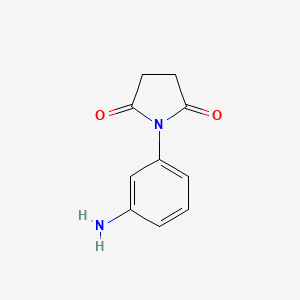
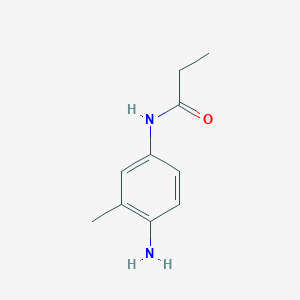
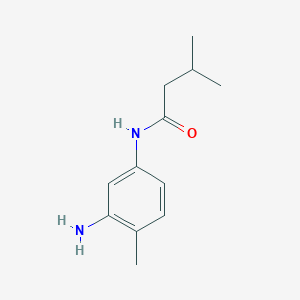
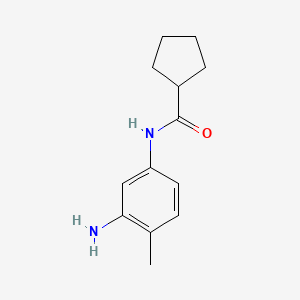
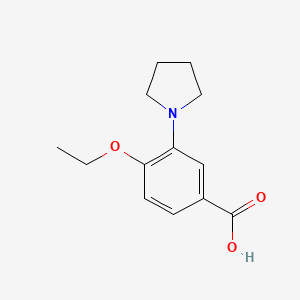
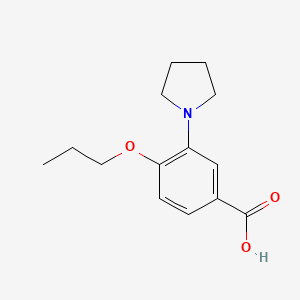
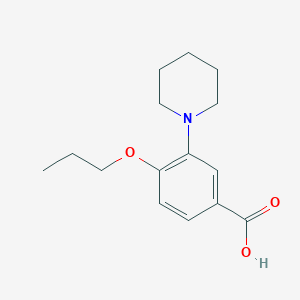

![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)
